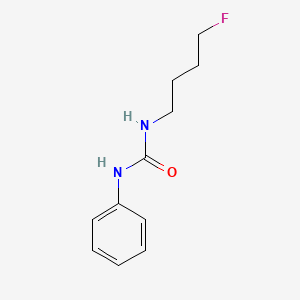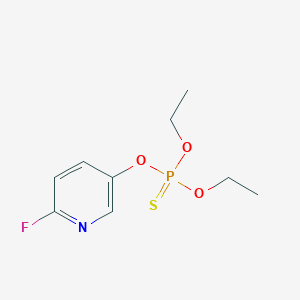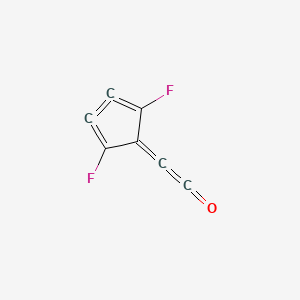
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is a chemical compound with the molecular formula C7F2O It is characterized by the presence of two fluorine atoms and a cyclopentatrienylidene group attached to an ethenone moiety
Métodos De Preparación
The synthesis of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone typically involves the reaction of fluorinated cyclopentadiene derivatives with appropriate reagents under controlled conditions. Specific synthetic routes and reaction conditions may vary, but they generally involve the use of fluorinating agents and catalysts to achieve the desired product.
Análisis De Reacciones Químicas
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing. Its interactions with biological molecules are of particular interest.
Mecanismo De Acción
The mechanism of action of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone involves its interaction with molecular targets and pathways within biological systems The specific pathways and targets are not well-documented, but research is ongoing to elucidate these mechanisms
Comparación Con Compuestos Similares
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can be compared with other fluorinated cyclopentadiene derivatives. Similar compounds include:
- (2,3,4-Trifluorocyclopentadienylidene)ethenone
- (2,5-Dichlorocyclopentadienylidene)ethenone
- (2,3,4,5-Tetrafluorocyclopentadienylidene)ethenone
These compounds share structural similarities but differ in the number and type of halogen atoms attached to the cyclopentadiene ring
Propiedades
Número CAS |
619296-20-7 |
|---|---|
Fórmula molecular |
C7F2O |
Peso molecular |
138.07 g/mol |
InChI |
InChI=1S/C7F2O/c8-6-1-2-7(9)5(6)3-4-10 |
Clave InChI |
OGNSXPMFAJRJPZ-UHFFFAOYSA-N |
SMILES canónico |
C=1=C=C(C(=C=C=O)C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
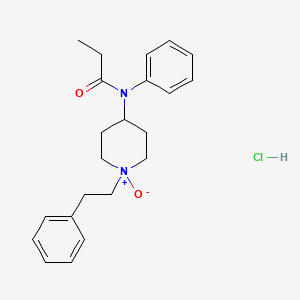
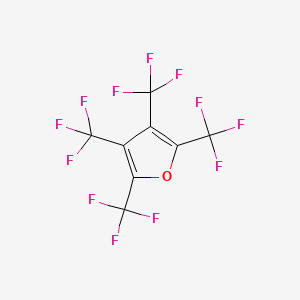
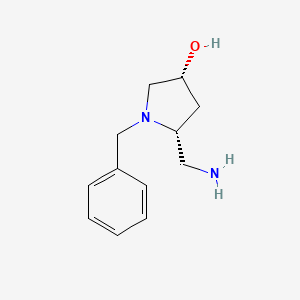
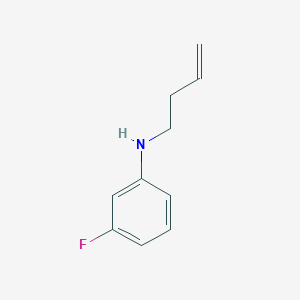
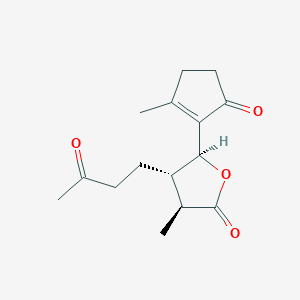
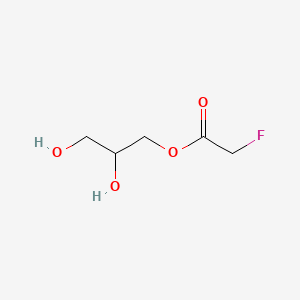
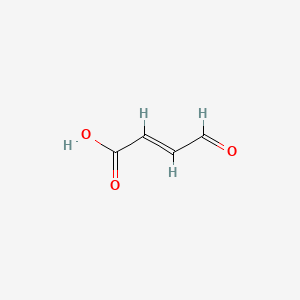
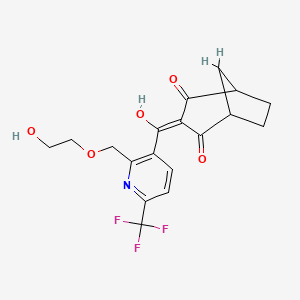
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
